Clioxanide
Overview
Description
Clioxanide is a large group of compounds originally developed as fungicides for topical use and as antimicrobial agents in soaps . It is a halogenated salicylanilide derivative with the molecular formula C15H10ClI2NO3 . It has an average mass of 541.507 Da and a monoisotopic mass of 540.843811 Da .
Synthesis Analysis
Halogenated salicylanilides, including clioxanide, have been synthesized for their antiparasitic activity in animals . The structural criteria for fasciolicidal action has been described as the need for electron-withdrawing substitutes on both the salicylic and anilide rings, together with a lipophilic group . Improved fasciolicidal activity of salicylanilides has been achieved in compounds such as closantel and rafoxanide by the incorporation of an aryl chain in the aniline moiety of the anilide .
Molecular Structure Analysis
The molecular structure of clioxanide is represented by the formula C15H10ClI2NO3 . The structure includes a salicylic ring and an anilide ring, with electron-withdrawing substitutes and a lipophilic group .
Chemical Reactions Analysis
Clioxanide is activated in vivo, presumably achieved by hydrolysis of the acetyl group to free the hydroxyl derivative . The activity of clioxanide in sheep is reduced if it is passed directly into the abomasum .
Physical And Chemical Properties Analysis
Clioxanide has a molecular formula of C15H10ClI2NO3 and a molecular weight of 541.51 . The percent composition is C 33.27%, H 1.86%, Cl 6.55%, I 46.87%, N 2.59%, O 8.86% .
Scientific Research Applications
1. Anthelmintic Efficacy
Clioxanide has been primarily researched for its efficacy as an anthelmintic agent, particularly against liver flukes in sheep. Studies conducted by Campbell and Brotowidjoyo (1975) demonstrated that clioxanide, at different dose rates and administration routes, showed significant effectiveness against Fasciola hepatica infections in sheep. These findings indicate clioxanide's potential as an effective treatment for liver fluke infections in veterinary medicine (Campbell & Brotowidjoyo, 1975).
2. Metabolism in Parasites and Mammals
Research on the metabolism of clioxanide has revealed interesting insights into how it is processed by both parasites and mammals. A study by Douch (1979) found that clioxanide undergoes deacetylation by enzymes from various helminths and mammalian liver homogenates. These findings contribute to understanding the pharmacokinetics of clioxanide in both target organisms (parasites) and host organisms (mammals) (Douch, 1979).
3. Biomarkers for Anthelmintic Activity
Investigations into biochemical methods for detecting anthelmintic activity have incorporated clioxanide. Campbell and Barry (1970) explored the use of serum glutamic oxalo-acetic transaminase (SGOT) as an indicator of hepatic damage caused by Fasciola hepatica, and how treatment with clioxanide influences these levels. Their research contributes to developing more precise methods for evaluating the effectiveness of anthelmintics like clioxanide (Campbell & Barry, 1970).
Safety And Hazards
Future Directions
The future of clioxanide and other similar compounds may lie in the development of controlled drug delivery systems . These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially increase the efficacy and safety of these drugs .
properties
IUPAC Name |
[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMASVVMCGZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065766 | |
Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clioxanide | |
CAS RN |
14437-41-3 | |
Record name | 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14437-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clioxanide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIOXANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clioxanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLIOXANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9A409N0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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